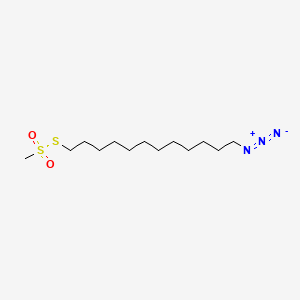

12-叠氮基十二烷基甲硫磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Proteomics Research

12-Azidododecylmethanethiosulfonate is used in proteomics research . It reacts rapidly and specifically with thiols to form mixed disulfides . This property makes it a valuable tool for studying protein structure and function.

Biochemical Studies

This compound has been used in various biochemical studies. For example, it has been used in research to understand the role of thiols in biological systems . Thiols are important in many biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress.

Synthesis of Biobased ω-Aminocarboxylic Acids

12-Azidododecylmethanethiosulfonate can be used in the synthesis of biobased ω-aminocarboxylic acids . These acids serve as building blocks for polyamides, which are important industrial polymers .

Precursor for Nylon-12

In recent years, multienzyme cascades have been developed for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, starting from linoleic acid . 12-Azidododecylmethanethiosulfonate could potentially be used in similar processes.

Enzyme Cascade Reactions

A three-enzyme cascade comprising soybean lipoxygenase (LOX-1), hydroperoxide lyase (HPL CP-N), and ω-transaminase was established for the first time . A one-pot transformation of linoleic acid to 12-aminododecenoic acid, a precursor of nylon-12, was achieved . 12-Azidododecylmethanethiosulfonate could potentially be used in similar enzyme cascade reactions.

Antimicrobial Activity

While not directly related to 12-Azidododecylmethanethiosulfonate, it’s worth noting that similar compounds, such as 12-bromodehydroabietic acid, have been found to have antimicrobial activity . It’s possible that 12-Azidododecylmethanethiosulfonate could have similar properties.

未来方向

While specific future directions for 12-Azidododecylmethanethiosulfonate are not mentioned in the sources I found, azides are a topic of ongoing research due to their utility in chemical synthesis and bioconjugation . Future research may focus on developing safer and more efficient methods for synthesizing and using azides, as well as exploring new applications for these versatile reagents.

作用机制

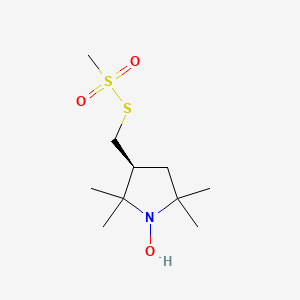

Target of Action

12-Azidododecylmethanethiosulfonate is a chemical compound that reacts rapidly and specifically with thiols to form mixed disulfides . Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the structural integrity of proteins.

Mode of Action

The compound’s mode of action is based on its ability to react with thiols. This reaction results in the formation of mixed disulfides, altering the chemical structure and function of the target molecules . .

属性

IUPAC Name |

1-azido-12-methylsulfonylsulfanyldodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVKJTDVAERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724360 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215670-42-0 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

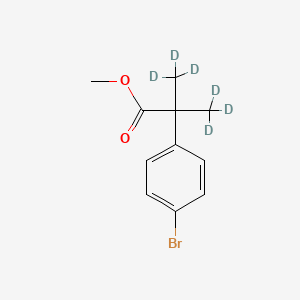

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)